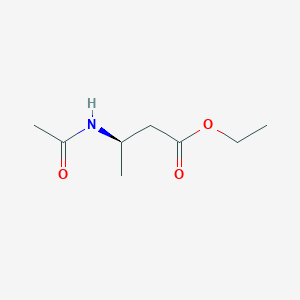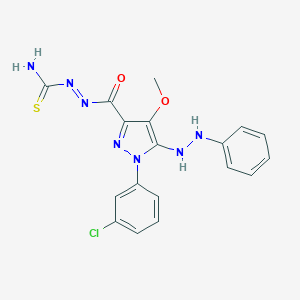
N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide, also known as CTC-96, is a pyrazole-based compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, including its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide involves its ability to inhibit the activity of certain enzymes and proteins in cells. Specifically, N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a key role in cell cycle progression. By inhibiting CDK activity, N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells.
N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-kB), a protein that plays a key role in inflammation. By inhibiting NF-kB activity, N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide can reduce the production of inflammatory cytokines and reduce inflammation.
Efectos Bioquímicos Y Fisiológicos
N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide induces cell cycle arrest and apoptosis by inhibiting CDK activity. Inflammatory cells, N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide reduces inflammation by inhibiting NF-kB activity and reducing the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. This makes it a potential candidate for the development of new cancer treatments and anti-inflammatory agents.
However, one limitation of using N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide in lab experiments is its potential toxicity. Studies have shown that N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide can be toxic to normal cells at high concentrations, which could limit its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide. One potential direction is the development of new cancer treatments based on N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide. Researchers could explore the use of N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide in combination with other cancer drugs to enhance its anti-cancer effects.
Another potential direction is the development of new anti-inflammatory agents based on N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide. Researchers could explore the use of N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Overall, the study of N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has shown promising results in various scientific research applications. Further research is needed to fully understand its potential as a therapeutic agent and to explore new applications for this compound.
Métodos De Síntesis
The synthesis of N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide involves several steps, including the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with 4-methoxy-1-methyl-5-nitro-2-(pyridin-2-yl)-1H-pyrazole to form the pyrazole ring. The final step involves the reaction of the pyrazole intermediate with thiosemicarbazide to form the final product, N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide.
Aplicaciones Científicas De Investigación
N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide is its ability to inhibit the growth of cancer cells. Studies have shown that N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer treatment.
In addition to its anti-cancer properties, N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has also been studied for its potential as an anti-inflammatory agent. Studies have shown that N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide can reduce inflammation by inhibiting the production of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Número CAS |
172701-56-3 |
|---|---|
Nombre del producto |
N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide |
Fórmula molecular |
C18H16ClN7O2S |
Peso molecular |
429.9 g/mol |
Nombre IUPAC |
[[1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazole-3-carbonyl]amino]thiourea |
InChI |
InChI=1S/C18H16ClN7O2S/c1-28-15-14(17(27)23-24-18(20)29)25-26(13-9-5-6-11(19)10-13)16(15)22-21-12-7-3-2-4-8-12/h2-10H,1H3,(H,23,27)(H3,20,24,29) |
Clave InChI |
ROPCBXSUXDHBGJ-UHFFFAOYSA-N |
SMILES isomérico |
COC1=C(N(N=C1C(=O)N=NC(=S)N)C2=CC(=CC=C2)Cl)NNC3=CC=CC=C3 |
SMILES |
COC1=C(N(N=C1C(=O)NNC(=S)N)C2=CC(=CC=C2)Cl)N=NC3=CC=CC=C3 |
SMILES canónico |
COC1=C(N(N=C1C(=O)N=NC(=S)N)C2=CC(=CC=C2)Cl)NNC3=CC=CC=C3 |
Sinónimos |
(NE)-N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydr azinyl)pyrazole-3-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



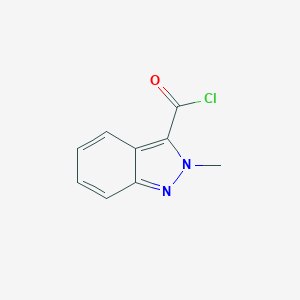





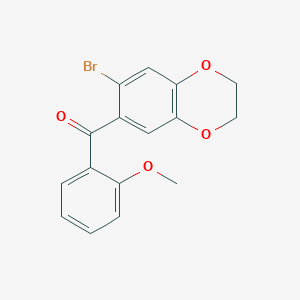
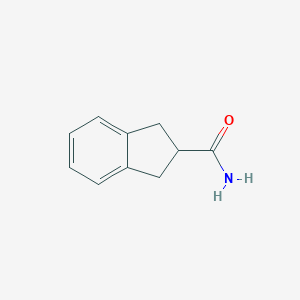
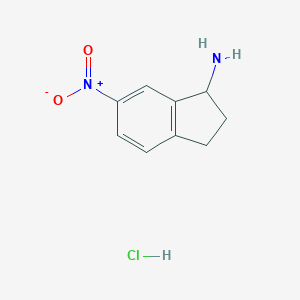
![5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B66679.png)
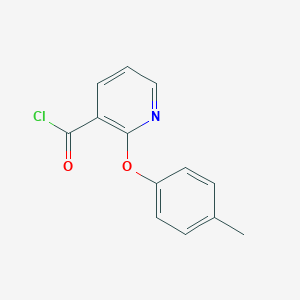
![1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone](/img/structure/B66688.png)

